(R)-4-(4-Methoxyphenyl)pyrrolidin-2-one is a chemical compound with significant relevance in medicinal chemistry, particularly as a phosphodiesterase IV inhibitor. This compound is classified under the category of pyrrolidinones, which are cyclic amides containing a pyrrolidine ring. The presence of the methoxyphenyl group enhances its biological activity and specificity.
This compound can be synthesized through various chemical processes, as detailed in recent studies and patents. Notably, it has been studied for its potential therapeutic applications, particularly in treating inflammatory diseases and depression due to its mechanism of action on specific enzymes involved in cellular signaling pathways.
The synthesis of (R)-4-(4-Methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions, including the use of hydrazides and carbonyl compounds. One common method includes the reaction of an appropriate hydrazine with a ketone or aldehyde to form the pyrrolidinone structure.
The molecular structure of (R)-4-(4-Methoxyphenyl)pyrrolidin-2-one consists of a pyrrolidine ring substituted at one nitrogen atom with a 4-methoxyphenyl group. The stereochemistry at the pyrrolidine ring is crucial for its biological activity.
(R)-4-(4-Methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions typical for amides and cyclic compounds:
The stability of the compound under different pH conditions and temperatures is critical for its application in pharmaceutical formulations.
(R)-4-(4-Methoxyphenyl)pyrrolidin-2-one primarily functions as a phosphodiesterase IV inhibitor, which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP levels results in various downstream effects, including:
Studies indicate that this compound exhibits higher potency compared to its enantiomers, making it a promising candidate for further research in therapeutic applications.
(R)-4-(4-Methoxyphenyl)pyrrolidin-2-one has several scientific uses:
Organocatalysis enables efficient enantioselective construction of the (R)-4-(4-methoxyphenyl)pyrrolidin-2-one scaffold. Chiral bifunctional squaramide catalysts (e.g., derived from quinine) facilitate Michael addition-lactamization cascades between 4-methoxyphenyl-substituted α,β-unsaturated carbonyls and malonimide derivatives. This approach achieves high stereocontrol (up to 99% ee) by activating both substrates simultaneously via hydrogen-bonding networks, positioning the 4-methoxyphenyl group equatorially to minimize steric clashes in the transition state [10]. Similarly, N-acyliminium ion cyclizations mediated by chiral phosphoric acids (TRIP) provide enantioselective access to the pyrrolidinone core, where the 4-methoxyphenyl substituent’s electron-donating nature enhances electrophilicity at the benzylic position, favoring nucleophilic attack with >90% ee [8].
Crystallographic studies confirm that the cis-orientation between the C4-aryl group and C3-hydroxyl substituent in related pyrrolidinone derivatives is stabilized by intramolecular hydrogen bonding, a feature exploitable for chiral catalyst design [4]. For 4-aryl-substituted γ-lactams, Table 1 compares key organocatalytic methods.
Copper/BOX-catalyzed dynamic kinetic resolution (DKR) represents a breakthrough for synthesing enantiopure (R)-4-(4-methoxyphenyl)pyrrolidin-2-one derivatives. Using chiral BOX ligands (e.g., gem-dibenzyl-substituted (S,S)-diphenylbisoxazoline L5), copper complexes catalyze enantioselective O-arylation of racemic 4-(4-methoxyphenyl)pyrrolidin-2-one oximes with diaryliodonium salts. This DKR process leverages the rapid equilibrium between oxime enantiomers under basic conditions, coupled with selective reaction of the (R)-isomer, achieving up to 92% ee and 72% yield in acetone solvent [3].
Palladium-catalyzed α-arylation of N-Boc-pyrrolidinone enolates with p-iodoanisole also achieves kinetic resolution when employing chiral PHOX ligands, though enantioselectivities for C4-disubstituted derivatives remain moderate (≤80% ee) [6]. Nickel-catalyzed asymmetric hydrogenation of 4-(4-methoxyphenyl)-3-pyrroline-2-ones using DuPhos-type ligands provides direct access to the saturated lactam with >95% ee and complete cis-diastereoselectivity [6].
Table 1: Organocatalytic Asymmetric Syntheses of 4-Arylpyrrolidin-2-ones
Catalyst Type | Reaction | ee (%) | Yield (%) | Key Feature |
---|---|---|---|---|
Squaramide C3 | Michael-Lactamization Cascade | 99 | 95 | H-bonding control of quaternary stereocenter |
Phosphoric Acid (TRIP) | N-Acyliminium Cyclization | 92 | 85 | Aryl electronic modulation |
Cu/L5 | Oxime O-Arylation (DKR) | 92 | 72 | Racemization via oxime-nitroso equilibrium |
Chiral auxiliaries enable precise stereocontrol during C3/C4 functionalization of the pyrrolidinone core. Evans’ oxazolidinones attached to the lactam nitrogen direct diastereoselective alkylations at C4. For instance, enolization of N-(acyloxazolidinone)-4-(4-methoxyphenyl)pyrrolidin-2-ones with LiHMDS followed by benzyl bromide addition achieves >95% de when using the (4R,5S)-diphenyl auxiliary, exploiting π-stacking between the auxiliary phenyl and p-methoxyphenyl groups [6].
Serine-derived templates facilitate stereoselective arylations. Chiral γ-amino enoates prepared from L-serine undergo syn-selective arylcuprate additions, where the existing α-stereocenter controls facial selectivity via chelation to the carbamate carbonyl, yielding (2S,4R)-4-(4-methoxyphenyl)proline derivatives with >20:1 dr [2]. Hydrolysis and lactamization then afford the target pyrrolidinone without racemization.
DKR strategies integrate stereoselective ring transformations. Donor-acceptor (DA) cyclopropanes, activated by Lewis acids (Sc(OTf)₃), undergo ring-opening with anilines to form γ-amino esters. Subsequent lactamization-dealkoxycarbonylation proceeds via a dynamic enantiomerization process under acidic conditions, yielding trans-1,5-disubstituted pyrrolidin-2-ones, including 1-(4-chlorophenyl)-5-(4-methoxyphenyl) derivatives, with >90% trans-selectivity [8].
Electrochemical intramolecular C–C coupling provides another DKR route. Chiral pyrrolidine-2,5-diones undergo anodic oxidation mediated by iodide, triggering diastereoselective azetidinone formation via ring contraction. Though primarily applied to β-lactams, this method is adaptable to pyrrolidinone functionalization, achieving de >98% using bornane-10,2-sultam auxiliaries [9].
Solid-phase approaches enable rapid diversification of the pyrrolidinone core. Wang resin-linked 4-bromophenylalaninol serves as a scaffold for sequential:
Automated parallel synthesis of 48 analogs demonstrated compatibility with diverse electrophiles (aryls, alkynyls, alkyl chains) and N-substituents (benzyl, propargyl, sulfonamide), with purities >85% after scavenger treatment. This method is ideal for generating SAR libraries targeting GABA transporter inhibition [7] [8].
Solvent-free mechanochemical synthesis minimizes waste in pyrrolidinone formation. N-Boc-4-oxoproline and p-anisylmagnesium bromide undergo ball-milling (600 rpm, ZrO₂ vessels) to directly yield, after acidolytic deprotection, (R/S)-4-(4-methoxyphenyl)pyrrolidin-2-one in 89% yield within 30 minutes—a 10-fold rate increase versus solution-phase reactions [6].
Microwave irradiation drastically accelerates key steps:
Table 2: Green Synthesis Methods for 4-(4-Methoxyphenyl)pyrrolidin-2-one Derivatives
Method | Conditions | Time | Yield/ee | Advantage |
---|---|---|---|---|
Solvent-Free Ball-Milling | 600 rpm, ZrO₂ vessels, no solvent | 30 min | 89% | Eliminates solvent waste, high throughput |
MW Dieckmann Cyclization | KOtBu, toluene, 150°C, 300 W | 20 min | 85% | Energy-efficient high-temperature step |
MW Cu-DKR | CuI/L5, acetone, 80°C, 250 W | 15 min | 70%, 90% ee | Rapid racemization/kinetic resolution |
Water-mediated protocols also prove effective: Rhodium-catalyzed aqueous hydroaminomethylation of 4-(4-methoxyphenyl)-3-butenoic acid with NH₄OAc yields N-unsubstituted lactam (95%, 100°C), exploiting the hydrophobic effect for rate enhancement [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1